1,3,4-Oxadiazole-2(3H)-thione, 5-(4-amino-2-hydroxyphenyl)-
Description
Historical Context of Oxadiazole-Based Pharmacophores in Drug Discovery
The exploration of oxadiazole derivatives in pharmaceutical chemistry began in the mid-20th century, with 1,3,4-oxadiazole gaining prominence due to its structural adaptability and metabolic resilience. First synthesized by Ainsworth in 1965 via thermolysis of acylhydrazides, the 1,3,4-oxadiazole nucleus became a cornerstone for developing bioactive molecules. Early studies focused on its role as a bioisostere for ester and amide functionalities, enabling improved pharmacokinetic profiles in lead compounds.
By the 1980s, researchers recognized the pharmacological potential of thione-modified oxadiazoles. The substitution of the oxadiazole oxygen atom with sulfur introduced enhanced electronic delocalization and hydrogen-bonding capabilities, critical for target engagement. For instance, 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives demonstrated broad-spectrum antimicrobial activity, prompting further structural diversification. The compound 1,3,4-oxadiazole-2(3H)-thione, 5-(4-amino-2-hydroxyphenyl)- emerged from these efforts, combining a para-amino group and ortho-hydroxyl group on the phenyl ring to optimize solubility and target specificity.
Table 1: Key Milestones in 1,3,4-Oxadiazole-Thione Development
Role of Thione Functionality in Bioactive Molecule Design
The thione (-C=S) group in 1,3,4-oxadiazole-2(3H)-thione derivatives confers distinct electronic and steric properties compared to their oxo (-C=O) counterparts. Quantum mechanical studies reveal that the sulfur atom’s larger atomic radius and lower electronegativity polarize the oxadiazole ring, increasing its susceptibility to nucleophilic attack at the C2 position—a critical feature for covalent binding to enzymatic targets.
In the case of 5-(4-amino-2-hydroxyphenyl)- substitution, the thione group synergizes with the aromatic system to enhance π-π stacking interactions in hydrophobic protein pockets. For example, derivatives bearing this scaffold inhibit cyclin-dependent kinases by forming a hydrogen bond network between the thione sulfur, hydroxyl group, and kinase hinge residues. Additionally, the thione moiety improves metabolic stability by resisting oxidative degradation in hepatic microsomes, as evidenced by comparative studies with oxadiazole-oxo analogs.
Table 2: Comparative Bioactivity of Oxadiazole-Oxo vs. Oxadiazole-Thione Derivatives
| Property | Oxadiazole-Oxo Derivatives | Oxadiazole-Thione Derivatives |
|---|---|---|
| IC50 (HeLa cells) | 42.3 µM | 8.7 µM[ |
Properties
CAS No. |
3687-07-8 |
|---|---|
Molecular Formula |
C8H7N3O2S |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-(4-amino-2-hydroxyphenyl)-2H-1,3,4-oxadiazole-5-thione |
InChI |
InChI=1S/C8H7N3O2S/c9-4-1-2-5(6(12)3-4)7-10-11-8(14)13-7/h1-3,7,12H,9H2 |
InChI Key |
SJWGKGMORFMYKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C2N=NC(=S)O2 |
Origin of Product |
United States |
Biological Activity
1,3,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-amino-2-hydroxyphenyl)- has been studied for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-amino-2-hydroxyphenyl)- has the following chemical structure:
- Molecular Formula : C₈H₇N₃O₂S
- CAS Number : 19385
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds containing the oxadiazole ring showed potent antibacterial effects against various strains of bacteria, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.03 µM, outperforming traditional antibiotics like isoniazid (MIC = 0.5 µM) .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 1 | M. tuberculosis | 0.03 |
| 2 | M. kansasii | 0.03-0.5 |
| Isoniazid | M. tuberculosis | 0.5 |
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively studied. Various synthesized compounds have shown promising results against cancer cell lines such as HepG2 (liver), SGC-7901 (stomach), and MCF-7 (breast). Notably, certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating strong inhibitory effects on tumor cell proliferation .
In a comparative study of different oxadiazole derivatives:
- Compounds with specific substitutions on the phenyl ring demonstrated enhanced anticancer activity.
- Molecular docking studies suggested effective binding to telomerase active sites, which is crucial for cancer cell immortality.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| A | HepG2 | 0.47 |
| B | SGC-7901 | 1.4 |
| C | MCF-7 | Varies |
Antiviral Activity
The antiviral properties of oxadiazole derivatives have also been explored. A series of studies revealed that certain compounds effectively inhibited viral replication in cell cultures infected with herpes simplex viruses (HSV) and other viral pathogens. For instance, specific oxadiazoles were identified as potent inhibitors against Feline herpes virus and Herpes simplex virus types 1 and 2 .
The biological activities of 1,3,4-Oxadiazole derivatives are attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Some derivatives have shown non-competitive inhibition against nucleotide pyrophosphatase phosphodiesterase enzymes .
- Apoptosis Induction : Certain compounds have been reported to induce apoptosis in cancer cells through various signaling pathways .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Antimicrobial Efficacy : A study conducted on a series of oxadiazole compounds demonstrated their effectiveness against resistant strains of bacteria.
- Anticancer Properties : Research involving molecular docking simulations revealed that specific substitutions could significantly enhance the anticancer activity by improving binding affinity to target proteins.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of 1,3,4-oxadiazole derivatives. Specifically:
- Active Compounds : Compounds such as 5-(4-amino-3-ethyl-2-thioxo-2,3-dihydrothiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione have shown significant activity against various viruses including:
- Feline herpes virus
- Herpes simplex virus types 1 and 2
- Vaccinia virus
- Coxsackie virus B4
These compounds were found to inhibit viral replication effectively, making them potential candidates for antiviral drug development .
Anticancer Properties
The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively studied:
- Mechanism : These compounds exhibit cytotoxic effects on various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Case Studies :
- A specific derivative was tested against leukemia cell lines (CCRF-CEM, K-562) and exhibited promising anticancer activity at low concentrations .
- Another study reported a novel series of oxadiazoles that showed high antiproliferative activity against NCI-58 human cancer cell lines with inhibition rates exceeding 80% for several types of cancer .
Cosmetic Formulations
The unique properties of oxadiazoles have also led to their incorporation into cosmetic products:
- Functionality : They are utilized for their antioxidant properties and ability to enhance skin hydration.
- Research Findings : Experimental designs have demonstrated that formulations containing oxadiazole derivatives exhibit improved sensory and moisturizing properties compared to traditional formulations .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organisms | Inhibition Rate (%) |
|---|---|---|---|
| 5-(4-amino-3-ethyl-2-thioxo) | Antiviral | Feline herpes virus | Significant |
| 5-(4-amino-3-phenyl) | Antiviral | Herpes simplex virus | Significant |
| Novel Oxadiazole Derivative | Anticancer | Various leukemia cell lines | >80% |
| Oxadiazole Cosmetic Formulation | Moisturizing | Human skin | Enhanced |
Comparison with Similar Compounds
Antimicrobial Activity
- 3,4-Dimethoxyphenyl derivatives (4j, 5a–d) : Exhibited potent activity against Gram-positive bacteria (MIC 0.5–8 µg/mL) and Candida albicans .
- 3,4-Dichlorophenyl derivatives (5a–5k) : Showed moderate-to-strong antimicrobial activity against S. aureus and E. coli (MIC 16–64 µg/mL) .
- 4-Nitrophenyl derivatives : Demonstrated antitubercular activity at 64 µg/mL .
Anticancer Activity
- Quinolin-2-yl derivatives: Inhibited HepG2, SGC-7901, and MCF-7 cancer cells with 2.5–27-fold higher potency than 5-fluorouracil .
- Piperazinomethyl derivatives (5c, 5d): Suppressed PC3, HCT-116, and HeLa cells (IC₅₀ 1.2–4.5 µM) .
Enzyme Inhibition
- t-Butyldimethylsilyloxy-phenyl derivatives : Inhibited nucleotide pyrophosphatase (NPP1) with IC₅₀ 66.47 µM (thiadiazole analog) vs. 368 µM (oxadiazole analog) .
Structure-Activity Relationships (SAR)
- Electron-donating groups (e.g., –OCH₃, –NH₂): Enhance solubility and antimicrobial activity against Gram-positive bacteria .
- Electron-withdrawing groups (e.g., –Cl, –NO₂): Improve anticancer potency and enzyme inhibition .
- Bulkier substituents (e.g., quinolin-2-yl): Increase cytotoxicity via enhanced hydrophobic interactions .
Preparation Methods
Core Synthetic Route: Cyclization of Acyl Hydrazides with Carbon Disulfide
The most established and widely used method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thione derivatives involves the reaction of acyl hydrazides with carbon disulfide (CS₂) in an alkaline alcoholic medium, followed by acidification to precipitate the oxadiazole-thione product.
-
$$
\text{Acyl hydrazide} + \text{CS}_2 \xrightarrow[\text{alkaline alcoholic medium}]{\text{reflux}} \text{5-substituted-1,3,4-oxadiazole-2-thione}
$$ Mechanism: The hydrazide reacts with CS₂ under basic conditions to form a dithiocarbazate intermediate, which cyclizes to the oxadiazole ring upon acidification.
Key Reference: Koparir et al. reported this method as a unique and efficient route for 5-substituted-1,3,4-oxadiazole-2-thiol/thione derivatives, highlighting the tautomerism between thiol and thione forms.
Synthesis from Anthranilic Acid Derivatives
Specifically for 5-(4-amino-2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, anthranilic acid (2-aminobenzoic acid) serves as a key starting material.
-
Formation of Acyl Hydrazide: Anthranilic acid is first converted to its corresponding hydrazide by reaction with hydrazine hydrate in ethanol.
Cyclization with Carbon Disulfide: The hydrazide is then treated with potassium hydroxide and carbon disulfide in ethanol, leading to the formation of the oxadiazole-2-thione ring.
Isolation: The product precipitates as a yellow solid, which is purified by recrystallization from ethanol.
Experimental Conditions: Concentrated sulfuric acid is initially used to precipitate an intermediate, followed by hydrazine hydrate addition and then the CS₂ reaction under alkaline conditions.
Analytical Confirmation: The purity and structure are confirmed by thin-layer chromatography (TLC), infrared spectroscopy (IR), and proton nuclear magnetic resonance (¹H NMR).
Detailed Preparation Procedure of 5-(4-amino-2-hydroxyphenyl)-1,3,4-Oxadiazole-2(3H)-thione
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Anthranilic acid dissolved in ethanol, add concentrated H₂SO₄ dropwise | Formation of intermediate precipitate | White precipitate formed |
| 2 | Add hydrazine hydrate (0.5 mol) with constant shaking for 10 min | Conversion to hydrazide intermediate | White precipitate collected |
| 3 | Dissolve hydrazide in ethanol, add KOH (0.56 mol) | Alkaline medium preparation | Solution ready for next step |
| 4 | Add carbon disulfide (0.76 mol) dropwise with shaking | Cyclization to oxadiazole-2-thione | Yellow precipitate formed |
| 5 | Recrystallize product from ethanol | Purification | High purity compound obtained |
- Characterization: Melting point determination, TLC for purity, IR (KBr disc method), and ¹H NMR (DMSO-d6 solvent) confirm the structure.
Mannich Reaction Derivatives of 5-(4-amino-2-hydroxyphenyl)-1,3,4-Oxadiazole-2(3H)-thione
Following the preparation of the core oxadiazole-thione, further functionalization via Mannich reactions has been reported to yield derivatives with enhanced biological activities.
-
The oxadiazole-thione compound is reacted with secondary amines (e.g., N-(4-hydroxyphenyl)acetamide) and aldehydes (formaldehyde or acetaldehyde) in ethanol under reflux for 3–5 hours.
The reaction mixture is then cooled and kept overnight at low temperature to precipitate the Mannich base derivatives.
These derivatives are recrystallized from ethanol for purification.
Significance: These Mannich bases show varied pharmacological activities, including antimicrobial and anticancer effects.
Alternative Synthetic Strategies and Catalytic Approaches
Oxidative Cyclization of Thiosemicarbazides
One-Pot Syntheses Using Isoselenocyanato Esters
Use of Dehydrating Agents
- Cyclization of acyl hydrazides with aromatic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) has been used to synthesize 2,5-disubstituted 1,3,4-oxadiazoles, offering an alternative to CS₂-based methods.
Summary Table of Preparation Methods for 5-(4-amino-2-hydroxyphenyl)-1,3,4-Oxadiazole-2(3H)-thione
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of Acyl Hydrazides with CS₂ | Anthranilic acid → hydrazide | KOH, ethanol, CS₂, acidification | High yield, simple, cost-effective | Use of toxic CS₂, odor issues |
| Mannich Reaction on Oxadiazole-Thione | Oxadiazole-thione + amine + aldehyde | Ethanol, reflux, secondary amines, formaldehyde | Derivatization for bioactivity | Requires pure oxadiazole-thione |
| Oxidative Cyclization of Thiosemicarbazides | Thiosemicarbazides | Hypervalent iodine, bromine, acetic acid | Mild conditions, versatile | More complex reagents |
| Cyclization with POCl₃ | Acyl hydrazides + aromatic acids | POCl₃, reflux | Alternative to CS₂, good yields | Harsh reagents, corrosive |
| One-pot with Isoselenocyanato Esters | Boc/Cbz-protected hydrazides + isoselenocyanato esters | THF, TEA, moderate temperature | Rapid, high yield, safer conditions | Specialized reagents, less common |
Q & A
Basic Research Question
- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase and ESI-MS detection to quantify impurities .
- Stability testing : Monitor degradation under UV light (λ = 254 nm) and humidity (40–60% RH) over 30 days.
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
